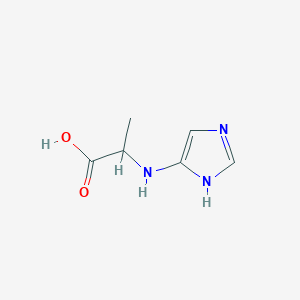
(S)-2-((1H-Imidazol-4-yl)amino)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-((1H-Imidazol-4-yl)amino)propanoic acid is a chiral amino acid derivative that contains an imidazole ring. This compound is of significant interest due to its structural similarity to histidine, an essential amino acid. The presence of the imidazole ring imparts unique chemical properties, making it a valuable compound in various fields of research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-((1H-Imidazol-4-yl)amino)propanoic acid typically involves the following steps:
Starting Material: The synthesis often begins with L-histidine, a naturally occurring amino acid.
Protection of Functional Groups: The amino and carboxyl groups of L-histidine are protected using suitable protecting groups to prevent unwanted reactions.
Formation of Imidazole Derivative: The protected L-histidine undergoes cyclization to form the imidazole ring.
Deprotection: The protecting groups are removed to yield this compound.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions: (S)-2-((1H-Imidazol-4-yl)amino)propanoic acid can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxide derivatives.
Reduction: Reduction reactions can convert the imidazole ring to imidazoline derivatives.
Substitution: The imidazole ring can undergo substitution reactions with electrophiles, leading to the formation of substituted imidazole derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products:
Oxidation: Imidazole N-oxide derivatives.
Reduction: Imidazoline derivatives.
Substitution: Substituted imidazole derivatives.
Aplicaciones Científicas De Investigación
(S)-2-((1H-Imidazol-4-yl)amino)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its role in enzyme catalysis and as a model for histidine-containing proteins.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving histidine metabolism.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mecanismo De Acción
The mechanism of action of (S)-2-((1H-Imidazol-4-yl)amino)propanoic acid involves its interaction with various molecular targets:
Enzyme Catalysis: The imidazole ring can act as a nucleophile or base in enzyme-catalyzed reactions, facilitating the conversion of substrates to products.
Molecular Pathways: The compound can participate in metabolic pathways involving histidine, influencing processes such as protein synthesis and signal transduction.
Comparación Con Compuestos Similares
Histidine: (S)-2-((1H-Imidazol-4-yl)amino)propanoic acid is structurally similar to histidine but differs in its specific functional groups.
Imidazole Derivatives: Other imidazole-containing compounds, such as histamine and cimetidine, share the imidazole ring but have different biological activities.
Uniqueness:
Structural Features: The unique combination of the imidazole ring and the chiral amino acid backbone distinguishes this compound from other compounds.
Chemical Properties: Its ability to undergo diverse chemical reactions and participate in various biological processes highlights its versatility and importance in research.
Propiedades
Fórmula molecular |
C6H9N3O2 |
|---|---|
Peso molecular |
155.15 g/mol |
Nombre IUPAC |
2-(1H-imidazol-5-ylamino)propanoic acid |
InChI |
InChI=1S/C6H9N3O2/c1-4(6(10)11)9-5-2-7-3-8-5/h2-4,9H,1H3,(H,7,8)(H,10,11) |
Clave InChI |
UWVASQFNBWGEJU-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)O)NC1=CN=CN1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















